![molecular formula C11H8N2O B3115607 5-Methoxyquinoline-3-carbonitrile CAS No. 2102410-21-7](/img/structure/B3115607.png)
5-Methoxyquinoline-3-carbonitrile
Overview
Description
5-Methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H8N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Methoxyquinoline-3-carbonitrile, involves various methods. Classical methods are used to synthesize primary quinoline derivatives, and efficient methods that reduce reaction time with increased yield are employed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 5-Methoxyquinoline-3-carbonitrile includes a quinoline ring system, which is a common nitrogen-containing heterocycle . The presence of a methoxy group and a carbonitrile group attached to the quinoline ring differentiates this compound .Chemical Reactions Analysis
Quinoline, the core structure in 5-Methoxyquinoline-3-carbonitrile, is known to undergo electrophilic and nucleophilic substitution reactions . The presence of the methoxy and carbonitrile groups may influence the reactivity of the compound.Scientific Research Applications
Chemical Synthesis and Modifications
5-Methoxyquinoline-3-carbonitrile and its derivatives are significant in chemical synthesis. For instance, studies by Okamoto, Takahashi, et al. (1971) and Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda (1969) explored the reactions of aromatic heterocyclic nitro compounds with potassium cyanide, resulting in compounds like 5-methoxyquinoline-6-carbonitrile. These reactions are crucial for synthesizing novel compounds with potential applications in various fields.
Antimicrobial Applications
A series of 6-methoxyquinoline-3-carbonitrile derivatives synthesized by Hagrs, Bayoumi, El-Gamal, Mayhoub, & Abulkhair (2015) demonstrated moderate antimicrobial activities against a range of organisms. This indicates the potential of such derivatives in developing new antimicrobial agents.
Safety and Hazards
When handling 5-Methoxyquinoline-3-carbonitrile, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
5-methoxyquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)5-8(6-12)7-13-10/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTBBAUFMPEBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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